Diboron tetrachloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

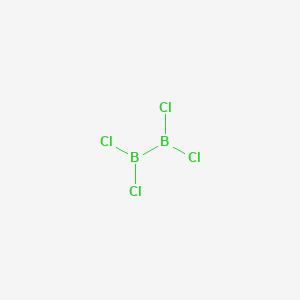

Diboron tetrachloride is a useful research compound. Its molecular formula is B2Cl4 and its molecular weight is 163.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1.1 Reagent for Borylation and Hydrogenation

B₂Cl₄ serves as a versatile reagent in organic synthesis, particularly in borylation reactions. It can add to unsaturated hydrocarbons, facilitating the formation of organoboron compounds. For example, it has been used in 1,2-additions to ethylene and acetylene, yielding significant products that can be further manipulated in synthetic pathways . The compound's ability to participate in hydrogenation reactions also makes it valuable in generating diborane (B₂H₆) and other boranes under specific conditions .

1.2 Catalytic Applications

B₂Cl₄ is employed as a catalyst in various reactions, including radical reactions and hydrogen generation processes. Its reactivity allows for the activation of molecular hydrogen, making it a critical component in certain catalytic cycles . The compound has been explored for its potential to enhance reaction rates and selectivity in organic transformations.

Materials Science Applications

2.1 Semiconductor Manufacturing

One of the most promising applications of this compound is in the semiconductor industry. B₂Cl₄ is utilized as a doping agent for silicon wafers, where it introduces boron into the silicon lattice. This process is essential for creating p-type semiconductors, which are crucial for various electronic devices . The stability of B₂Cl₄ in solution enhances its utility as a feed chemical compared to traditional boron sources like BF₃.

2.2 Polymer Chemistry

In polymer synthesis, B₂Cl₄ can act as an initiator or modifier for certain polymerization processes. Its ability to form stable adducts with various ligands allows it to influence the molecular weight and properties of polymers produced through radical polymerization techniques .

Industrial Applications

3.1 Chemical Manufacturing

This compound is used as an intermediate in the production of other boron-containing chemicals. Its reactivity allows it to participate in various transformations that yield valuable chemical products used across different industries, including pharmaceuticals and agrochemicals .

3.2 Environmental Considerations

While B₂Cl₄ has beneficial applications, its handling requires careful consideration due to potential environmental impacts. Research has focused on understanding its behavior and degradation pathways in the environment, ensuring safe usage practices within industrial settings .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

13701-67-2 |

|---|---|

Molekularformel |

B2Cl4 |

Molekulargewicht |

163.4 g/mol |

IUPAC-Name |

dichloro(dichloroboranyl)borane |

InChI |

InChI=1S/B2Cl4/c3-1(4)2(5)6 |

InChI-Schlüssel |

LCWVIHDXYOFGEG-UHFFFAOYSA-N |

SMILES |

B(B(Cl)Cl)(Cl)Cl |

Kanonische SMILES |

B(B(Cl)Cl)(Cl)Cl |

Key on ui other cas no. |

13701-67-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.